molecular formula C17H19FN2O2 B1388708 N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide CAS No. 1020053-90-0

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide

Cat. No. B1388708
CAS RN: 1020053-90-0
M. Wt: 302.34 g/mol
InChI Key: BRZHOWPFTOZRGK-UHFFFAOYSA-N
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Description

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide (NFDMP) is an organic compound that has been used in a variety of scientific research applications. NFDMP is a fluorinated amide, and its structure consists of an amine group and a fluorinated phenyl group. NFDMP has been studied extensively in the field of organic chemistry due to its unique properties and potential applications.

Scientific Research Applications

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide has been studied extensively in the field of organic chemistry due to its unique properties and potential applications. N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide has been used in a variety of scientific research applications, including as an inhibitor of the enzyme tyrosine hydroxylase, as an inhibitor of the enzyme monoamine oxidase, and as an inhibitor of the enzyme glycogen synthase. In addition, N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide has been used in studies of the effects of fluorescence on proteins, as well as in studies of the effects of fluorescence on enzymes.

Mechanism of Action

The mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is not completely understood. However, it is believed that N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide works by inhibiting the activity of enzymes such as tyrosine hydroxylase, monoamine oxidase, and glycogen synthase. These enzymes are involved in the metabolism of certain neurotransmitters, such as dopamine and serotonin. By inhibiting the activity of these enzymes, N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide may be able to reduce the levels of these neurotransmitters, leading to a decrease in the symptoms of certain disorders.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide are not completely understood. However, studies have shown that N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide can reduce the levels of certain neurotransmitters, such as dopamine and serotonin. This may lead to a decrease in the symptoms of certain disorders, such as depression and anxiety. In addition, N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide has been shown to have anti-inflammatory effects, and may be useful in the treatment of certain inflammatory conditions.

Advantages and Limitations for Lab Experiments

The advantages of using N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide in laboratory experiments include its high yield, low cost, and ease of synthesis. In addition, N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide in laboratory experiments. For example, N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is not water soluble, making it difficult to use in certain types of experiments. In addition, N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide is not very soluble in organic solvents, making it difficult to use in certain types of experiments.

Future Directions

As N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide has been studied extensively in the field of organic chemistry, there are numerous potential future directions for research and development. For example, further research could be conducted to better understand the mechanism of action of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide and its effects on neurotransmitters. In addition, further research could be conducted to explore the potential therapeutic applications of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide, such as in the treatment of depression and anxiety. Finally, further research could be conducted to explore the potential of N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide as a fluorescent probe, as well as to explore its potential applications in the field of biochemistry and molecular biology.

properties

IUPAC Name

N-(5-amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O2/c1-10-5-4-6-11(2)16(10)22-12(3)17(21)20-15-9-13(19)7-8-14(15)18/h4-9,12H,19H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZHOWPFTOZRGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C(=O)NC2=C(C=CC(=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-Amino-2-fluorophenyl)-2-(2,6-dimethylphenoxy)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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